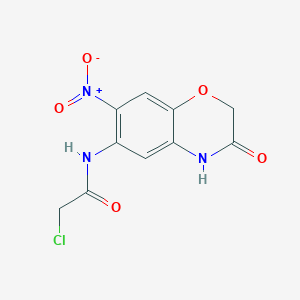

2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Description

Structural Significance in Heterocyclic Chemistry

The molecular architecture of 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide represents a convergence of several important structural motifs within heterocyclic chemistry. The compound features a fused benzoxazine ring system that combines the aromatic stability of benzene with the unique reactivity patterns characteristic of oxazine heterocycles. This structural foundation places the compound within the broader category of nitrogen and oxygen-containing heterocycles, which have gained considerable importance due to their occurrence in various natural products and their demonstrated biological activities.

The benzoxazine core structure itself belongs to a reactive class of compounds known as vinylogous carbamates, which exhibit distinctive electronic properties that influence both their chemical behavior and their interactions with biological systems. The presence of both nitrogen and oxygen heteroatoms within the six-membered ring creates a unique electronic environment that can participate in various types of chemical bonding, including hydrogen bonding, dipole-dipole interactions, and coordination with metal centers. This electronic versatility has made benzoxazine derivatives particularly valuable as building blocks for more complex molecular architectures.

The specific substitution pattern observed in 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide introduces additional layers of structural complexity. The nitro group positioned at the 7-position of the benzoxazine ring serves as a powerful electron-withdrawing substituent, significantly modifying the electronic distribution throughout the molecular framework. This electron-withdrawing effect influences both the reactivity of adjacent positions and the overall stability of the heterocyclic system. The chloroacetamide moiety attached to the 6-position further enhances the compound's reactivity profile, providing a site for potential nucleophilic substitution reactions and contributing to the molecule's overall electrophilic character.

The three-dimensional arrangement of these functional groups creates a molecule with distinct regions of varying electron density, potentially enabling selective interactions with different types of chemical and biological targets. The structural significance of this arrangement extends beyond simple additive effects, as the combined influence of multiple functional groups often results in emergent properties that cannot be predicted from the individual components alone. This principle has become increasingly important in the design of heterocyclic compounds for specific applications, where the synergistic effects of multiple substituents can be harnessed to achieve desired properties.

Historical Development of Benzoxazine Derivatives

The evolution of benzoxazine chemistry represents a fascinating journey through the development of heterocyclic synthesis and application. The foundational understanding of benzoxazine structures emerged from early investigations into nitrogen and oxygen-containing heterocycles, with researchers recognizing the unique properties conferred by the fusion of benzene rings with oxazine moieties. Historical records indicate that benzoxazine derivatives have been the subject of systematic study for several decades, with initial work focusing on their synthesis and basic chemical properties.

The development of efficient synthetic methodologies for benzoxazine derivatives has been a central theme in their historical progression. Early synthetic approaches often relied on traditional cyclization reactions involving appropriately substituted precursors, but these methods frequently suffered from limitations in terms of yield, selectivity, and functional group tolerance. The introduction of more sophisticated synthetic strategies, including the development of the Mannich condensation reaction for benzoxazine synthesis, represented a significant advancement in the field. This reaction, which proceeds through the condensation of primary or secondary amines with phenol derivatives and paraformaldehyde, has become a cornerstone methodology for benzoxazine synthesis.

The recognition of benzoxazine derivatives as privileged scaffolds in medicinal chemistry marked a turning point in their development trajectory. Research efforts began to focus not only on synthetic methodology but also on the systematic exploration of structure-activity relationships within benzoxazine frameworks. This shift in focus led to the identification of numerous benzoxazine derivatives with significant biological activities, including compounds with antimicrobial, anticancer, and anti-inflammatory properties. The discovery of these biological activities sparked renewed interest in benzoxazine chemistry and drove the development of more sophisticated synthetic approaches.

Recent decades have witnessed the emergence of benzoxazine derivatives as versatile platforms for drug discovery and development. The ability to introduce diverse functional groups at specific positions within the benzoxazine framework has enabled researchers to fine-tune molecular properties for specific applications. This capability has been particularly valuable in the development of compounds with enhanced selectivity profiles, improved pharmacokinetic properties, and reduced toxicity concerns. The historical progression from simple benzoxazine structures to complex, highly functionalized derivatives like 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide illustrates the maturation of this field and its continued potential for innovation.

The integration of computational chemistry and molecular modeling into benzoxazine research has further accelerated the pace of development in recent years. These tools have enabled researchers to predict the properties of novel benzoxazine derivatives before synthesis, streamlining the discovery process and enabling more targeted approaches to compound design. The historical development of benzoxazine chemistry thus represents not only the evolution of synthetic methodology but also the integration of multiple scientific disciplines in pursuit of improved molecular architectures.

Positional Functionalization Patterns in 1,4-Benzoxazinone Systems

The systematic functionalization of 1,4-benzoxazinone systems has emerged as a critical aspect of heterocyclic design, with the position and nature of substituents dramatically influencing both chemical properties and biological activities. The 1,4-benzoxazinone core provides multiple sites for functionalization, each offering distinct electronic and steric environments that can be exploited for specific purposes. Understanding these positional effects has become essential for the rational design of benzoxazinone derivatives with desired properties.

The electronic properties of different positions within the 1,4-benzoxazinone system vary significantly due to the influence of the heteroatoms and the overall electronic structure of the fused ring system. Positions adjacent to the nitrogen and oxygen heteroatoms experience different electronic environments compared to positions further removed from these electron-rich centers. This variation in electronic environment influences both the reactivity of these positions toward electrophilic and nucleophilic attack and the stability of substituents placed at these locations.

The 6 and 7 positions of the benzoxazinone system, which correspond to the substitution pattern observed in 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, represent particularly important sites for functionalization. These positions are located on the benzene ring portion of the fused system, providing opportunities for the introduction of various aromatic substituents. The electronic effects of substituents at these positions can significantly influence the properties of the entire molecular framework, with electron-withdrawing groups such as nitro substituents enhancing the electrophilic character of the system.

Research into structure-activity relationships within benzoxazinone systems has revealed that the pattern of substitution can be as important as the nature of the individual substituents. Studies have demonstrated that compounds with specific substitution patterns often exhibit enhanced biological activities compared to their unsubstituted counterparts or derivatives with different substitution arrangements. For example, investigations into topoisomerase inhibitory activity have shown that the presence of electron-withdrawing groups at specific positions can enhance activity, while substitution at other positions may decrease potency.

The development of synthetic methodologies that enable selective functionalization at specific positions within benzoxazinone systems has been a major focus of recent research efforts. Traditional synthetic approaches often resulted in mixtures of regioisomers, limiting their utility for the preparation of specific substitution patterns. The development of more selective synthetic methods, including transition metal-catalyzed approaches and organocatalytic methodologies, has enabled more precise control over substitution patterns and has facilitated the systematic exploration of positional effects.

| Position | Electronic Environment | Common Substituents | Typical Synthetic Approaches |

|---|---|---|---|

| 2-Position | α to carbonyl oxygen | Alkyl, aryl groups | Direct alkylation, condensation reactions |

| 3-Position | Carbonyl carbon | Oxo group (inherent) | Not typically substituted |

| 6-Position | Para to ring nitrogen | Electron-donating and withdrawing groups | Electrophilic aromatic substitution, cross-coupling |

| 7-Position | Meta to ring nitrogen | Nitro, halogen, alkyl groups | Nitration, halogenation, Friedel-Crafts reactions |

| 8-Position | Ortho to ring nitrogen | Limited substitution reported | Specialized synthetic approaches |

The strategic combination of substituents at multiple positions, as exemplified by 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, represents an advanced approach to benzoxazinone functionalization. This compound features both a nitro group at the 7-position and a chloroacetamide substituent at the 6-position, creating a molecule with multiple reactive sites and diverse electronic properties. The presence of both electron-withdrawing and potentially leaving groups within the same molecular framework provides opportunities for sequential chemical transformations and enables the compound to serve as an intermediate for further synthetic elaboration.

Properties

IUPAC Name |

2-chloro-N-(7-nitro-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O5/c11-3-9(15)12-5-1-6-8(2-7(5)14(17)18)19-4-10(16)13-6/h1-2H,3-4H2,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQTZSVKBZTSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their diverse biological activities.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biochemical pathways. These pathways are associated with the biological activities of these compounds, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide (CAS Number: 1306603-88-2) is a compound that has garnered attention due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN3O5 |

| Molecular Weight | 285.64 g/mol |

| IUPAC Name | 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide |

| Purity | ≥95% |

| Physical Form | Powder |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide exhibit significant antimicrobial properties. For example, related benzoxazole derivatives have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound may possess broad-spectrum antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity is another area where this compound shows promise. Research on related benzoxazole derivatives has demonstrated their potential as cytotoxic agents against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | [Data not specified] |

| HCT116 (Colorectal Cancer) | [Data not specified] |

The presence of substituents in the benzoxazole structure appears to enhance cytotoxic activity, indicating that modifications could lead to improved efficacy in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with biological receptors and enzymes within cells. The nitro group and chloro substituent are believed to play crucial roles in its mechanism of action, potentially involving the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several benzoxazole derivatives similar to our compound against Gram-positive and Gram-negative bacteria. Results showed that modifications on the benzoxazole ring significantly influenced their inhibitory effects .

- Cytotoxic Potential : Another investigation focused on the cytotoxic effects of benzoxazole derivatives on human cancer cell lines, revealing that certain structural modifications led to enhanced cytotoxicity against MCF-7 and HCT116 cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide exhibit antimicrobial properties. The benzoxazine scaffold has been studied for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Study: Synthesis and Evaluation

A study synthesized derivatives of benzoxazines and evaluated their antibacterial activity against various strains of bacteria. The results showed that certain derivatives had significant inhibitory effects, suggesting that the compound could be modified for enhanced efficacy against resistant strains.

Agricultural Chemistry

Herbicide Development

The compound's structure allows it to interact with plant enzymes, making it a candidate for herbicide development. Its nitro group can enhance biological activity against specific weed species.

Case Study: Herbicidal Efficacy

In field trials, formulations containing 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide were tested for their effectiveness in controlling target weed species. The results demonstrated a significant reduction in weed biomass compared to untreated controls.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Toxicological assessments have shown that while the compound exhibits biological activity, it also requires careful evaluation of its environmental impact and potential toxicity to non-target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous chloroacetamide derivatives, focusing on structural variations, substituent effects, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Chloroacetamide Derivatives

*Molecular formulas for some analogs are inferred from CAS registry data or calculated based on substituents.

Key Findings and Implications

Electron-Withdrawing vs. Methyl groups (e.g., in 860610-00-0) may improve lipid solubility, favoring pharmacokinetic properties in drug discovery .

Core Ring Systems: Benzoxazin rings (target and 1090925-52-2) are associated with antimicrobial and anti-inflammatory activities, while thioxanthen/anthraquinone cores (860610-00-0, 20149-91-1) are common in dyes and photodynamic therapy agents .

Supplier Availability: The target compound is available from 4 suppliers, whereas anthraquinone derivatives (e.g., 20149-91-1) have broader commercial availability (8 suppliers), reflecting their established use in industrial applications .

Molecular Weight and Functional Complexity :

- The dichloropyridine carboxylate analog (1090925-52-2) has a higher molecular weight (381.17 g/mol ) due to its ester and halogenated pyridine groups, which may influence crystallinity or bioavailability .

Preparation Methods

Synthesis of 2-chloro-N-substituted acetamide Intermediate

- Reagents: Alkylamine precursor, chloroacetyl chloride, potassium carbonate (K2CO3).

- Conditions: Reaction is carried out at low temperature (0–5°C) in dichloromethane (CH2Cl2) to control reactivity and minimize side reactions.

- Procedure: The alkylamine is acetylated with chloroacetyl chloride in the presence of K2CO3, yielding the 2-chloro-N-substituted acetamide intermediate.

- Outcome: This step proceeds with good selectivity and yield, providing a key intermediate for subsequent cyclization.

Construction of the Benzoxazinone Core via Smiles Rearrangement

- Reagents: 2-chloro-4-nitrophenol, sodium hydride (NaH), N,N-dimethylformamide (DMF).

- Conditions: The reaction is performed in refluxing DMF with NaH as a base to promote the Smiles rearrangement.

- Mechanism: The nucleophilic substitution of the phenol oxygen on the 2-chloroacetamide intermediate forms an O-alkylated intermediate, which undergoes intramolecular Smiles rearrangement to close the benzoxazinone ring.

- Advantages: One-pot reaction in NaH/DMF improves overall yield and reduces reaction time compared to two-step methods involving isolation of intermediates.

- Yield: This method significantly enhances yields and simplifies purification.

Reduction of the Nitro Group

- Reagents: Hydrogen gas (H2), 5–10% palladium on carbon (Pd/C) catalyst.

- Conditions: Room temperature hydrogenation in methanol solvent.

- Outcome: The nitro group at the 7-position is selectively reduced to an amino group, enabling further functionalization if desired.

- Notes: Reaction is monitored by TLC and completed when the brown nitro compound converts to the corresponding amine.

Final Acylation to Introduce the Chloroacetamide Moiety

- Reagents: Chloroacetyl chloride, potassium carbonate (K2CO3).

- Conditions: The amine intermediate is reacted with chloroacetyl chloride in dichloromethane at 0–5°C, then stirred at room temperature.

- Workup: After reaction completion, the mixture is extracted with ethyl acetate, dried over MgSO4, and evaporated to yield the final product.

- Outcome: This step yields the target compound 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide with good purity and yield.

Comparative Analysis of Preparation Methods

| Step | Method Details | Advantages | Challenges/Notes |

|---|---|---|---|

| Acetylation | Alkylamine + chloroacetyl chloride, K2CO3, 0–5°C, CH2Cl2 | Mild conditions, high selectivity | Requires low temp control |

| Benzoxazinone formation | 2-chloro-4-nitrophenol + NaH, DMF, reflux | One-pot, high yield, time-efficient | Requires strong base and careful handling |

| Nitro reduction | H2, Pd/C, MeOH, room temp | Selective reduction, mild conditions | Catalyst handling, hydrogen safety |

| Final acylation | Amine + chloroacetyl chloride, K2CO3, 0–5°C, CH2Cl2 | Clean reaction, good yield | Moisture sensitive reagents |

Research Findings and Optimization Notes

- The one-pot Smiles rearrangement in NaH/DMF was found superior to two-step processes involving isolation of O-alkylated intermediates, improving yield and reducing reaction time significantly.

- Attempts to first acylate the amine at the 7-position before cyclization led to multi byproducts and very low yields, making the established route preferable.

- The reduction step using Pd/C hydrogenation is efficient and mild, preserving sensitive functionalities in the molecule.

- The final acylation step proceeds cleanly under mild conditions, and the product has been characterized by NMR, HR-MS, and X-ray crystallography for structural confirmation.

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | Chloroacetyl chloride, K2CO3 | 0–5°C | CH2Cl2 | High | Controlled addition |

| Benzoxazinone formation | 2-chloro-4-nitrophenol, NaH | Reflux (~150°C) | DMF | Improved | One-pot Smiles rearrangement |

| Nitro group reduction | H2, Pd/C | Room temperature | Methanol | Quantitative | Mild catalytic hydrogenation |

| Final acylation | Chloroacetyl chloride, K2CO3 | 0–5°C then rt | CH2Cl2 | Good | Monitored by TLC |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide?

Answer:

The synthesis typically involves amide coupling and functional group modifications . Key steps include:

- Carbodiimide-mediated coupling : React 7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine with 2-chloroacetyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at 0–5°C, followed by neutralization with aqueous HCl .

- Substitution optimization : The chloro group in the acetamide moiety can undergo nucleophilic substitution (e.g., with amines or thiols) under basic conditions (e.g., K₂CO₃ in DMF) .

- Nitration : If starting from a non-nitrated precursor, introduce the nitro group at position 7 via electrophilic aromatic nitration using HNO₃/H₂SO₄, followed by purification via column chromatography .

Key considerations : Monitor reaction progress with TLC or HPLC, and confirm final structure via -NMR and HRMS.

Advanced: How can crystallographic data resolve structural conformers or polymorphism in this compound?

Answer:

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For accurate refinement, employ SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .

- Conformer analysis : As observed in structurally related amides, multiple conformers may arise from rotational flexibility of the acetamide group. Compare dihedral angles (e.g., between benzoxazin and acetamide moieties) across datasets to identify dominant conformers .

- Hydrogen bonding : Analyze N–H⋯O interactions (common in amides) to assess dimerization trends. Use software like Mercury (CCDC) to visualize packing motifs and validate stability .

Example : In related dichlorophenyl acetamides, R₂²(10) hydrogen-bonded dimers were critical for stabilizing crystal lattices .

Basic: What functional group transformations are feasible for this compound?

Answer:

- Reduction : Convert the nitro group (–NO₂) to an amine (–NH₂) using catalytic hydrogenation (H₂/Pd-C in ethanol) or SnCl₂/HCl .

- Oxidation : Transform the 3-oxo group in the benzoxazin ring to a hydroxyl via controlled NaBH₄ reduction (if reversible conditions are needed) .

- Substitution : Replace the chloro group with nucleophiles (e.g., NaN₃ for azide derivatives) in polar aprotic solvents (e.g., DMSO, 60°C) .

Validation : Post-reaction, use FT-IR to confirm functional group changes (e.g., nitro to amine: loss of ~1520 cm⁻¹ NO₂ peak).

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) across studies. For antimicrobial assays, adhere to CLSI guidelines for MIC determination .

- Structure-activity relationship (SAR) : Compare substituent effects. For example, replacing the 7-nitro group with a methoxy group in analogous benzoxazins altered enzyme inhibition profiles .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, identifying outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .

Case study : Inconsistent anticancer activity may arise from variations in tumor model systems (e.g., 2D vs. 3D cell cultures). Validate findings using in vivo xenograft models .

Basic: How to confirm the molecular structure and purity of the compound?

Answer:

- Spectroscopic confirmation :

- -NMR : Look for characteristic peaks: δ 8.2–8.5 ppm (aromatic H near nitro group), δ 4.2–4.5 ppm (CH₂Cl), δ 10.5–11.0 ppm (amide NH) .

- LC-MS : Use ESI+ mode to detect [M+H]⁺ ion; compare with theoretical molecular weight (C₁₁H₉ClN₃O₄: 294.6 g/mol).

- Purity assessment : Employ HPLC with a C18 column (acetonitrile/water gradient); ≥95% purity is acceptable for biological assays .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or oxidoreductases). Input the SCXRD-derived structure for accuracy .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD and hydrogen-bond occupancy .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC₅₀ data from PubChem .

Example : Analogous benzoxazins showed high affinity for bacterial dihydrofolate reductase, predicted via docking and validated via enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.